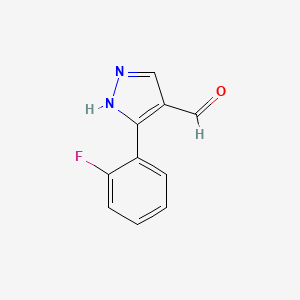

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

描述

Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole and its derivatives have a long and storied history in chemical science, with their utility spanning from pharmaceuticals to agrochemicals. globalresearchonline.netnbinno.com The inherent stability and aromaticity of the pyrazole ring, coupled with its capacity for diverse functionalization, have cemented its status as a privileged scaffold in drug discovery. nih.gov

The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com However, the first synthesis of the parent pyrazole molecule was achieved by Hans von Pechmann in 1898, who prepared it from the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com Early research into pyrazole chemistry was largely driven by the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone (B3327878) derivative. britannica.com In the ensuing decades, the field has expanded dramatically, with the development of numerous synthetic methodologies for accessing a wide array of substituted pyrazoles. nih.gov A significant breakthrough was the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound and remains a cornerstone of pyrazole chemistry to this day. wikipedia.orgijraset.com

Heterocyclic compounds, cyclic molecules containing at least one heteroatom, are ubiquitous in nature and form the structural core of a vast number of biologically active molecules, including vitamins, hormones, and nucleic acids. In the realm of synthetic chemistry, heterocyclic scaffolds are of paramount importance, particularly in drug discovery. nih.govmdpi.com Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their prevalence can be attributed to several factors. The presence of heteroatoms introduces polarity and the potential for hydrogen bonding, which can significantly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. nih.govresearchgate.net Furthermore, the diverse geometries and electronic properties of different heterocyclic rings provide a rich chemical space for medicinal chemists to explore in the quest for new therapeutic agents. rroij.com

The Role of Fluorine Substitution in Enhancing Chemical Properties and Reactivity

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. nih.gov The unique electronic properties of fluorine, being the most electronegative element, often lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered reactivity. dntb.gov.ua

Beyond its purely electronic effects, fluorine can also exert significant stereoelectronic control over molecular conformation. wikipedia.org One notable phenomenon is the "gauche effect," where the presence of a fluorine atom can favor a gauche conformation over an anti conformation in a 1,2-disubstituted ethane (B1197151) fragment, despite potential steric hindrance. wikipedia.orgnih.govacs.org This preference arises from stabilizing hyperconjugative interactions between a C-H bonding orbital and an adjacent C-F antibonding orbital (σC-H → σ*C-F). nih.govacs.orgresearchgate.net In the context of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the fluorine atom on the phenyl ring can influence the preferred dihedral angle between the phenyl and pyrazole rings, which in turn can affect its interaction with other molecules.

Significance of the Formyl Group in Pyrazole Scaffolds as a Synthetic Handle

The formyl group (-CHO) is a versatile functional group that serves as a valuable synthetic handle in organic chemistry. britannica.comfiveable.me Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for a wide range of transformations. fiveable.me In the context of pyrazole scaffolds, the formyl group at the 4-position, as seen in this compound, is a key precursor for the synthesis of a diverse array of more complex heterocyclic systems. umich.edu It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles to form imines, oximes, and hydrazones. umich.edu These transformations provide access to a wide variety of pyrazole derivatives with potential applications in various fields. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. rsc.orgresearchgate.net

Versatility of Carbaldehyde in Organic Transformations

The carbaldehyde group is one of the most versatile functional groups in organic synthesis due to its reactivity. It can participate in a wide range of chemical reactions, making it an invaluable tool for molecular elaboration. Pyrazole-4-carbaldehydes are frequently used as precursors in the synthesis of compounds with various biological activities. umich.eduresearchgate.net

Key transformations involving the carbaldehyde moiety on the pyrazole ring include:

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds, amines, hydrazines, and hydroxylamines to form chalcones, Schiff bases (imines), hydrazones, and oximes, respectively. These products are often intermediates for synthesizing more complex heterocyclic systems. umich.edu

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as ester or amide formation.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be used in etherification or esterification reactions.

Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are excellent substrates for MCRs, which allow for the rapid assembly of complex molecules in a single step. nih.govnih.gov This approach is highly valued for its efficiency and atom economy in creating libraries of potential drug candidates. nih.gov

| Reactant | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Aryl Methyl Ketones | Claisen-Schmidt Condensation | Chalcones | Intermediates for anti-inflammatory agents. nih.gov |

| Amines (e.g., anilines) | Condensation | Schiff Bases (Imines) | Precursors for antimicrobial and anticancer compounds. |

| Thiosemicarbazide | Condensation | Thiosemicarbazones | Building blocks for thiazole (B1198619) derivatives with antibacterial activity. umich.edu |

| Malononitrile (B47326) | Knoevenagel Condensation | Dicyanovinyl Pyrazoles | Used in the synthesis of various heterocyclic systems. nih.gov |

| Hydrazine Hydrate (B1144303) | Condensation | Hydrazones | Intermediates for fused pyrazole systems and azines. researchgate.net |

Strategic Positioning of the Carbaldehyde Moiety in Pyrazole-4-carbaldehydes

The pyrazole ring is an aromatic heterocycle, and the position of its substituents significantly influences its reactivity and the properties of its derivatives. The C4-position is electronically distinct, making it a prime site for electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, which is a common method for introducing the carbaldehyde group onto the pyrazole core. degres.euresearchgate.netarkat-usa.org

Positioning the carbaldehyde at the C4-position is strategically important for several reasons:

Synthetic Accessibility: The Vilsmeier-Haack reaction provides a direct and efficient route to synthesize pyrazole-4-carbaldehydes from readily available hydrazones. degres.euktu.edumdpi.com

Gateway to Fused Systems: The C4-carbaldehyde, along with a functional group at the C3 or C5 position, serves as a key synthon for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, many of which are biologically active. mdpi.com

Overview of Research Trends Pertaining to this compound and Related Compounds

Research interest in fluorinated pyrazoles has grown exponentially, with a significant portion of publications on the topic appearing in the last decade. nih.govacs.org The focus is on developing novel synthetic methods and exploring the vast chemical space these compounds offer for applications in medicine and agriculture. researchgate.net

Current State of the Art in Fluorinated Pyrazole Research

The current research landscape for fluorinated pyrazoles is vibrant, with significant efforts directed towards synthetic innovation and biological evaluation. The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of pyrazole-4-carbaldehydes. degres.euarkat-usa.orgrsc.org This reaction typically involves treating a suitable hydrazone precursor with a formylating agent like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mdpi.commdpi.com Researchers have developed variations of this method, including microwave-assisted syntheses, to improve reaction times and yields. degres.euresearchgate.net

The resulting fluorinated pyrazole carbaldehydes are then used as versatile intermediates. For instance, compounds structurally similar to this compound have been synthesized and utilized as precursors for potential anti-inflammatory, antibacterial, and anticancer agents. nih.govrsc.org The synthesis of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes and their subsequent screening for antibacterial efficacy is a recent example of this trend. rsc.org

| Compound Name | Synthetic Method | Reported Yield | Noted Application/Significance |

|---|---|---|---|

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | 90% | Building block for pharmacologically active molecules. mdpi.com |

| 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | Good | Screened for antibacterial efficacy. rsc.org |

| 1-(4-Substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Reaction | N/A | Evaluated for anti-inflammatory activities. nih.gov |

| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | Multi-step synthesis | N/A | Intermediate for anti-inflammatory and anti-melanoma agents. ossila.com |

Identification of Research Gaps and Future Perspectives

Despite significant progress, several research gaps and opportunities exist in the field of fluorinated pyrazole carbaldehydes.

Research Gaps:

Specific Isomer Exploration: While many studies focus on fluorophenyl substituents, the specific biological profile of the ortho-fluoro isomer, as in this compound, is less explored compared to its meta and para counterparts. The position of the fluorine atom can drastically affect conformation and biological activity, warranting more focused investigation.

Green Synthesis: Many established synthetic protocols, including the Vilsmeier-Haack reaction, often use harsh reagents and toxic solvents. degres.eu There is a growing need for more environmentally benign and sustainable synthetic methods.

Late-Stage Fluorination: Most syntheses rely on starting with already fluorinated building blocks. The development of efficient late-stage fluorination techniques to introduce fluorine atoms at the final steps of a synthesis would provide more flexibility and access to a wider range of novel compounds. nih.gov

Future Perspectives: The future of fluorinated pyrazole research is promising. Key developments are expected in the following areas:

New Drug Development: The unique properties conferred by fluorine will continue to be exploited in drug design. tandfonline.comtandfonline.com A deeper understanding of the environmental fate of fluorinated pharmaceuticals will also be crucial for sustainable development. tandfonline.com

Advanced Agrochemicals: The demand for more effective and environmentally safer pesticides and fungicides will drive the development of new fluorinated pyrazole-based agrochemicals.

Catalysis and Materials Science: The development of novel synthetic methods, including new catalytic systems, will be essential. researchgate.net Furthermore, the unique electronic properties of these compounds may lead to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENGWFNHUIVIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243595 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-62-0 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Fluorophenyl 1h Pyrazole 4 Carbaldehyde

Retrosynthetic Analysis of the 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. This approach is crucial for designing efficient and viable synthetic routes.

The core of the target molecule is the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. The most common and classical synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govyoutube.com

Following this logic, a primary disconnection of the pyrazole ring in this compound occurs across the N1-C5 and N2-C3 bonds. This approach identifies a hydrazine derivative and a 1,3-dicarbonyl equivalent as the key precursors. Specifically, the Vilsmeier-Haack reaction, a widely used method for synthesizing pyrazole-4-carbaldehydes, employs a hydrazone as the starting material. nih.govchemmethod.comresearchgate.net The hydrazone itself is readily prepared from a hydrazine and a ketone.

Therefore, the key precursors for the pyrazole scaffold are identified as:

A substituted hydrazine (e.g., phenylhydrazine).

A methyl ketone derivative which, upon reaction, forms a hydrazone that can be cyclized and formylated.

The 2-fluorophenyl group at the C3 position of the pyrazole ring is a critical pharmacophore. The most straightforward strategy for its introduction is to incorporate it into one of the key precursors identified during the retrosynthetic analysis. The common approach involves using a commercially available acetophenone (B1666503) derivative.

Thus, the retrosynthetic pathway points to 2'-fluoroacetophenone (B1202908) as the ideal starting material to introduce the 2-fluorophenyl moiety. This ketone can be condensed with a suitable hydrazine to form the corresponding hydrazone, which is the direct precursor for the Vilsmeier-Haack cyclization and formylation step. researchgate.net This strategy avoids complex and potentially low-yielding fluorination steps late in the synthesis.

Established Synthetic Routes Towards this compound

The Vilsmeier-Haack reaction stands out as a powerful and versatile one-pot method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazones. nih.govsemanticscholar.orgresearchgate.net This reaction accomplishes both the cyclization to form the pyrazole ring and the formylation at the C4 position.

The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the interaction of DMF and POCl₃. chemistrysteps.comorganic-chemistry.org The hydrazone then attacks this electrophile, initiating a cascade of reactions that results in the formation of the pyrazole ring and the introduction of a formyl group at the 4-position. The final iminium ion intermediate is hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org

Optimization of the reaction conditions is crucial for achieving high yields. Key parameters include the stoichiometry of the Vilsmeier reagent, reaction temperature, and time. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion. scispace.comrsc.org For instance, increasing the equivalents of POCl₃ from 2 to 10 has been shown to improve the yield of a similar difluorophenyl pyrazole carbaldehyde from 60% to 90%. rsc.orgnih.gov The reaction is typically initiated at low temperatures (0 °C) and then heated to between 60-120 °C for several hours to ensure complete conversion. semanticscholar.orgscispace.comrsc.org The use of anhydrous DMF is also critical, as the presence of water can quench the Vilsmeier reagent. nih.gov

| Parameter | Condition Range | Effect on Reaction | Reference |

|---|---|---|---|

| Reagent Ratio (POCl₃:DMF:Substrate) | 3:excess:1 to 10:excess:1 | Higher equivalents of POCl₃ and DMF generally lead to increased yields by favoring the formation of the chloroiminium ion. | scispace.comrsc.org |

| Temperature | 0 °C initially, then 55-120 °C | Initial low temperature for reagent formation, followed by heating to promote cyclization and formylation. Optimal temperature depends on substrate reactivity. | scispace.comrsc.orgnih.gov |

| Reaction Time | 2 - 6 hours | Sufficient time is required for the reaction to proceed to completion. Progress is typically monitored by TLC. | semanticscholar.orgrsc.org |

| Solvent | Anhydrous DMF | DMF serves as both a reagent and a solvent. Anhydrous conditions are essential to prevent decomposition of the Vilsmeier reagent. | nih.gov |

The Vilsmeier-Haack reaction is applicable to a wide range of arylhydrazones, including those bearing fluorinated phenyl groups. nih.govrsc.org The electronic nature of the substituents on the aromatic rings of the hydrazone can influence the reaction's efficiency. Electron-donating groups on the aryl rings generally facilitate the electrophilic substitution, leading to good yields.

For fluorinated phenyl hydrazones, the position of the fluorine atom can impact reactivity. While the reaction is generally successful, substrates bearing strong electron-withdrawing groups may exhibit lower reactivity, requiring more forcing conditions or resulting in lower yields. scispace.com The synthesis of various fluorophenyl-1H-pyrazole-4-carbaldehydes, such as 3-(2,5-difluorophenyl) and 1-benzyl-3-(4-fluorophenyl) derivatives, has been successfully reported, demonstrating the viability of this method for incorporating fluorinated moieties. rsc.orgnih.gov

| Substrate (Aryl Group at C3) | Yield | Reference |

|---|---|---|

| Phenyl | Good | ktu.edu |

| 4-Nitrophenyl | Good | nih.gov |

| 3-Chlorophenyl | Good | nih.gov |

| 4-Fluorophenyl | Good | rsc.orgnih.gov |

| 2,5-Difluorophenyl | Excellent (90%) | rsc.orgnih.gov |

| Aryl with strong electron-withdrawing groups | Low reactivity | scispace.com |

Multicomponent Reactions (MCRs) for Pyrazole Carbaldehyde Formation

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted pyrazoles. rsc.org These reactions are highly valued for their ability to generate molecular diversity from simple precursors. rsc.org

One-pot syntheses are a hallmark of MCRs, streamlining the formation of pyrazole carbaldehydes and their derivatives by minimizing intermediate isolation and purification steps. A common strategy involves the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclization. For instance, 1,3-dicarbonyl compounds can be formed from enolates and carboxylic acid chlorides and subsequently reacted with a hydrazine in a one-pot process to yield the pyrazole core. nih.govbeilstein-journals.org

Another powerful one-pot approach is the reaction between hydrazines, β-ketoesters, and aldehydes, which can lead to highly substituted pyrazoles. beilstein-journals.org While direct synthesis of pyrazole-4-carbaldehydes via MCRs is less commonly detailed, the synthesis of related pyrazole-4-carboxylates is well-established. These esters can potentially serve as precursors to the desired carbaldehyde through subsequent reduction. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can yield persubstituted pyrazoles. beilstein-journals.org Similarly, the reaction of 1,3-diketones, aldehydes, and hydrazines in a one-pot fashion provides access to fully substituted pyrazoles. beilstein-journals.org

The versatility of MCRs is further demonstrated by four-component reactions that yield complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. nih.gov These reactions typically involve an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303), highlighting the modularity of this synthetic approach. nih.gov

The success of multicomponent reactions for pyrazole synthesis often relies on the use of a catalyst to enhance reaction rates, yields, and selectivity. A variety of catalysts have been employed, ranging from Lewis acids to organocatalysts and nanoparticles.

Lewis acid catalysts are frequently used to activate the carbonyl components and facilitate the condensation steps. Examples include Yb(PFO)3 (ytterbium perfluorooctanoate), zinc triflate, Sc(OTf)3, and AlCl3. nih.govbeilstein-journals.org Ionic liquids, such as [bmim][InCl4], have also been shown to effectively catalyze the three-component synthesis of pyrazoles, often with high regioselectivity. beilstein-journals.org

Inorganic and nanoparticle-based catalysts offer advantages like reusability and operational simplicity. Catalysts such as molecular iodine, CuO/ZrO2, and various magnetite nanoparticles have been successfully applied in the synthesis of substituted pyrazoles. beilstein-journals.org For instance, sodium p-toluenesulfonate (NaPTS) has been used as a water-soluble and recyclable catalyst for the three-component synthesis of 5-aminopyrazoles. rsc.org

The choice of catalyst can significantly influence the reaction outcome, and various systems have been developed to be effective under different conditions, including solvent-free and aqueous media. rsc.orgacs.org

| Catalyst Type | Specific Catalyst Examples | Key Advantages | Relevant MCR | Reference |

|---|---|---|---|---|

| Lewis Acids | Yb(PFO)3, Zinc Triflate, Sc(OTf)3, AlCl3 | Mild and efficient, can increase yields | Three-component synthesis of pyrazole-4-carboxylates | nih.govbeilstein-journals.org |

| Ionic Liquids | [bmim][InCl4] | High regioselectivity, catalyst recyclability | Three-component synthesis from 1,3-diketones, aldehydes, and hydrazines | beilstein-journals.org |

| Inorganic/Nanoparticle | Molecular Iodine, CuO/ZrO2, Fe3O4@Si@MoO2 | Solid-state, reusable, environmentally friendly | Three-component synthesis of pyrazoles | beilstein-journals.org |

| Organocatalyst | Piperidine (B6355638), Taurine | Metal-free, mild conditions | Four-component synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

Cyclocondensation Strategies Utilizing Fluorinated Phenyl Precursors

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. youtube.commdpi.com To synthesize this compound, this strategy requires a precursor that incorporates the 2-fluorophenyl moiety at the appropriate position.

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine. mdpi.comjk-sci.com For the target molecule, a key precursor would be a 1-(2-fluorophenyl)-1,3-dicarbonyl compound. The reaction with hydrazine hydrate would lead to the formation of the 3-(2-fluorophenyl)-1H-pyrazole core. The reaction proceeds through the initial formation of an imine, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com

A significant challenge in this synthesis, especially when using substituted hydrazines, is the potential for the formation of regioisomers. mdpi.com However, with hydrazine itself, the primary product is determined by the structure of the dicarbonyl compound. The versatility of this method is enhanced by the wide availability of synthetic routes to various 1,3-dicarbonyl compounds.

Equivalents of 1,3-dicarbonyl compounds, such as α,β-unsaturated ketones and aldehydes (vinyl ketones), can also be used. mdpi.com These reactions typically yield pyrazolines first, which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov

The presence of a fluorine atom on the phenyl ring can influence the reactivity and selectivity of the cyclocondensation reaction. Fluorine is a highly electronegative atom, which can affect the electron density of the carbonyl groups in the 1,3-dicarbonyl precursor. This electronic effect can impact the regioselectivity of the initial nucleophilic attack by the hydrazine. researchgate.net

Systematic studies on the cyclocondensation of hydrazines with fluorinated 1,3-butanediones have shown that the orientation of the initial attack of the nucleophilic nitrogen is a key factor in determining the final product. researchgate.net The thermodynamic stability of the intermediates, such as 5-hydroxy-4,5-dihydro-1H-pyrazoles, plays a crucial role in the reaction pathway. researchgate.net The incorporation of fluorine or fluoroalkyl groups into the pyrazole ring is a significant strategy in medicinal chemistry, as it can enhance properties like metabolic stability and lipophilicity. researchgate.netresearchgate.net Therefore, synthetic methods that allow for the regioselective formation of such compounds are of high importance. researchgate.net

Formylation Reactions on Pre-existing Pyrazole Scaffolds

An alternative synthetic route involves the introduction of the formyl group onto a pre-existing 3-(2-fluorophenyl)-1H-pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, primarily at the C4 position. researchgate.net

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles. researchgate.netnih.govorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). organic-chemistry.org The electrophilic iminium cation generated reacts with the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting intermediate yields the desired 4-carbaldehyde. organic-chemistry.org

This method is highly effective for pyrazoles that are activated towards electrophilic substitution. researchgate.net It has been successfully used to synthesize a wide variety of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. arkat-usa.orgktu.edu For instance, the reaction of acetophenone phenylhydrazones with the Vilsmeier reagent (POCl3/DMF) leads to the formation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes in a one-pot cyclization and formylation process. nih.govresearchgate.net This suggests that a similar strategy starting from a 2-fluoroacetophenone (B1329501) hydrazone could potentially yield the target compound directly.

It is important to note that N-unsubstituted pyrazoles can sometimes fail to undergo formylation under standard Vilsmeier-Haack conditions, as electrophilic attack may occur at the ring nitrogen atom. umich.edu However, many examples exist where N-unsubstituted pyrazoles are successfully formylated at the C4 position. The reaction conditions, such as temperature and reaction time, can be optimized to achieve the desired outcome. nih.govarkat-usa.org

| Methodology | General Approach | Key Precursors | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot combination of ≥3 starting materials to build the pyrazole ring. | 2-Fluorobenzaldehyde, β-ketoester, hydrazine. | High efficiency, atom economy, molecular diversity. | Direct synthesis of carbaldehyde may be challenging; often yields esters requiring further steps. | rsc.orgbeilstein-journals.org |

| Cyclocondensation (Knorr Synthesis) | Reaction of a 1,3-dicarbonyl compound with hydrazine. | 1-(2-fluorophenyl)-1,3-dicarbonyl compound, hydrazine hydrate. | Well-established, versatile, direct formation of the pyrazole core. | Synthesis of the specific dicarbonyl precursor required; potential for regioisomers with substituted hydrazines. | mdpi.comnih.gov |

| Formylation (Vilsmeier-Haack) | Electrophilic formylation of a pre-formed pyrazole ring. | 3-(2-fluorophenyl)-1H-pyrazole, DMF, POCl3. | Direct introduction of the formyl group, typically high regioselectivity for the C4 position. | Requires synthesis of the pyrazole substrate first; N-unsubstituted pyrazoles can sometimes be unreactive. | researchgate.netnih.govorganic-chemistry.org |

Directed Ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the pyrazole nitrogen can act as a directing group, the regioselectivity of lithiation can be influenced by other substituents on the ring.

For the synthesis of this compound, a hypothetical DoM approach would involve the protection of the pyrazole N-H, followed by treatment with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide) to effect deprotonation at the C4 or C5 position. Subsequent quenching of the resulting lithiated intermediate with a suitable formylating agent, such as DMF, would yield the desired carbaldehyde. The regiochemical outcome of the lithiation step would be critical and could be influenced by the directing effect of the N1-protecting group and the 3-(2-fluorophenyl) substituent. However, specific literature detailing this direct approach for 3-(2-fluorophenyl)-1H-pyrazole remains to be fully elaborated, highlighting an area for potential synthetic exploration.

Alternative Formylation Reagents

Beyond the conventional Vilsmeier-Haack conditions, other formylation reagents have been investigated for the synthesis of pyrazole-4-carbaldehydes. One notable alternative is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) or trifluoroacetic acid. This method has been successfully applied to the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazole systems, affording the corresponding 4-carbaldehydes in good yields. The reaction proceeds under milder conditions compared to the Vilsmeier-Haack reaction and avoids the use of phosphorus oxychloride.

The application of the Duff reaction for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been reported, demonstrating its utility for this specific substrate. The reaction of 1-(2-fluorophenyl)-1H-pyrazole with HMTA in trifluoroacetic acid under reflux furnishes the desired product, showcasing a viable and alternative route to this important building block.

| Formylation Reagent | Reaction Conditions | Advantages |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | Typically requires heating | Well-established, generally good yields |

| Hexamethylenetetramine (Duff Reaction) | Acidic medium (e.g., TFA), reflux | Milder conditions, avoids POCl₃ |

Novel and Emerging Synthetic Approaches

The development of more efficient, selective, and sustainable synthetic methods is a continuous endeavor in organic chemistry. For the synthesis of this compound and its derivatives, novel catalytic approaches and the integration of green chemistry principles are gaining prominence.

Catalytic Methods for Enhanced Yield and Selectivity

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of pyrazole chemistry, various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the direct arylation, alkylation, and alkenylation of the pyrazole core.

While direct C-H formylation of pyrazoles using transition metal catalysis is a less explored area, the principles of C-H activation suggest its potential. Such a strategy would involve the coordination of a transition metal to the pyrazole, followed by cleavage of a C-H bond (likely at the C4 or C5 position) and subsequent insertion of a formyl equivalent. The regioselectivity of such a process would be a key challenge, potentially guided by directing groups or the inherent electronic properties of the pyrazole ring. Further research in this area could lead to highly efficient and selective methods for the synthesis of this compound.

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the realm of pyrazole chemistry, organocatalysts have been successfully employed in the asymmetric synthesis of various chiral pyrazole and pyrazolone (B3327878) derivatives. For instance, bifunctional thiourea (B124793) and squaramide catalysts have been utilized in asymmetric Michael additions and other transformations involving pyrazolone substrates to generate products with high enantioselectivity.

While the direct asymmetric synthesis of this compound itself is not a primary focus, the application of organocatalysis becomes highly relevant in the synthesis of chiral derivatives starting from this key intermediate. The aldehyde functionality of this compound serves as a versatile handle for a wide range of organocatalytic transformations, such as asymmetric aldol, Mannich, and Wittig reactions, to produce a diverse array of enantioenriched pyrazole-containing compounds.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers another powerful approach for asymmetric synthesis, often characterized by high selectivity and mild reaction conditions. While specific applications of biocatalysis for the asymmetric synthesis of derivatives of this compound are not yet widely reported, the potential exists for enzymes such as oxidoreductases or lyases to be employed in the enantioselective transformation of the aldehyde group or other functionalities introduced from it.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazole derivatives, several green approaches have been explored, including the use of alternative energy sources, greener solvents, and catalyst-free or solvent-free conditions.

Microwave irradiation and ultrasonication have been employed to accelerate pyrazole synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. The use of water as a solvent is a particularly attractive green strategy, and several multicomponent reactions for the synthesis of pyrazole derivatives have been successfully conducted in aqueous media. Furthermore, the development of solvent-free reaction conditions and the use of reusable catalysts are key areas of research aimed at minimizing the environmental impact of pyrazole synthesis.

For the synthesis of this compound, the adoption of green chemistry principles could involve optimizing the Duff reaction under solvent-free conditions or with a recyclable acidic catalyst. Exploring microwave-assisted Vilsmeier-Haack reactions could also reduce energy consumption and reaction times. The development of a catalytic C-H formylation in a green solvent would represent a significant advancement towards a more sustainable synthesis of this valuable compound.

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| Alternative Energy Sources | Microwave or ultrasonic-assisted Vilsmeier-Haack or Duff reaction | Reduced reaction times, increased yields |

| Green Solvents | Performing reactions in water or bio-based solvents | Reduced environmental impact, improved safety |

| Solvent-Free Conditions | Solid-state or neat reaction conditions | Minimized waste, simplified work-up |

| Catalysis | Use of reusable solid acid catalysts for the Duff reaction | Reduced catalyst waste, improved process economy |

Solvent-Free Reactions and Aqueous Media

In the pursuit of greener synthetic protocols, solvent-free reactions and the use of aqueous media are gaining prominence in the synthesis of pyrazole derivatives. These approaches aim to minimize the use of hazardous organic solvents, which are often toxic, volatile, and contribute to environmental pollution.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions are conducted by grinding together the reactants, sometimes with a solid catalyst. This technique can lead to higher yields, shorter reaction times, and easier product isolation. For the synthesis of pyrazole derivatives, multicomponent reactions under solvent-free conditions have proven effective. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a five-component, solvent-free reaction, highlighting the potential of this methodology for complex heterocyclic synthesis. mdpi.comnih.gov While a specific solvent-free synthesis for this compound is not extensively documented, the principles of mechanochemistry could be applied to the Vilsmeier-Haack formylation of the corresponding hydrazone precursor.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. gsconlinepress.com The synthesis of various pyrazole derivatives has been successfully carried out in aqueous media. thieme-connect.com For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate can be catalyzed by piperidine in water at room temperature to produce pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com The use of phase-transfer catalysts or surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions involving water-insoluble starting materials. thieme-connect.com The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes has been achieved through oxidation of the corresponding alcohols in a water-pyridine medium, indicating the feasibility of using aqueous systems for related compounds. umich.edu

Microwave-Assisted Synthesis and Ultrasound Irradiation

To enhance reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and ultrasound are being increasingly employed in organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. degres.eu The Vilsmeier-Haack formylation, a key step in the synthesis of pyrazole-4-carbaldehydes, has been shown to be significantly accelerated by microwave irradiation. In the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes, microwave-assisted reactions reduced the reaction time from several hours to just 5-15 minutes. degres.eu This technique has also been successfully applied to the synthesis of various pyranopyrazole derivatives, often in conjunction with green solvents like water or under solvent-free conditions. gsconlinepress.comgsconlinepress.comnih.govutrgv.eduresearchgate.net

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Acetonitrile (B52724) | 60 | 7 hours | 60 |

| Ultrasound | Acetonitrile | 60 | 45 min | 75 |

| Microwave | Acetonitrile | 60 | 10 min | 85 |

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation: the formation, growth, and implosion of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound-assisted synthesis is considered an energy-efficient and environmentally friendly technique. arabjchem.orgrsc.orgmdpi.com The Vilsmeier-Haack formylation has been successfully accelerated using ultrasound, with reaction times for 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes being reduced from hours to 10-60 minutes. degres.eu Ultrasound has also been employed in the synthesis of various other pyrazole and pyrazoline derivatives, often leading to high yields under mild conditions and without the need for catalysts. nih.govresearchgate.netsciencegate.appasianpubs.org

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and easier scalability. mdpi.comnih.gov

The synthesis of pyrazoles is well-suited for flow chemistry. For example, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, the initial condensation to form an enaminone and the subsequent cyclization with hydrazine are performed in sequential reactor coils. This approach allows for rapid optimization and production. The synthesis of 3,5-disubstituted pyrazoles has also been achieved via a continuous-flow method involving sequential alkyne homocoupling and hydroamination. rsc.org

While a specific continuous flow synthesis of this compound has not been detailed in the literature, the established flow methodologies for pyrazole synthesis could be adapted for its production. A potential flow process would involve pumping the hydrazone precursor and the Vilsmeier reagent through a heated reactor coil, followed by in-line quenching and purification. This would enable safe and efficient large-scale production of the target compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The Vilsmeier-Haack reaction, being the primary synthetic route, is influenced by several parameters that can be fine-tuned.

Temperature, Time, and Reagent Stoichiometry Effects

Temperature: The reaction temperature significantly impacts the rate of the Vilsmeier-Haack reaction. Conventionally, the reaction is carried out at elevated temperatures (e.g., 60-90°C) for several hours. degres.eusemanticscholar.org However, the use of microwave irradiation or ultrasound can achieve similar or better results at lower bulk temperatures or for significantly shorter durations due to localized energy input. degres.eu For instance, in a related synthesis, increasing the temperature in a microwave-assisted reaction led to a 25% increase in yield. degres.eu Careful control of temperature is also important to minimize the formation of by-products.

Time: Reaction time is another critical factor. As indicated in the table above, conventional methods can take several hours, whereas microwave-assisted synthesis can reduce the time to a few minutes. degres.eu Optimization studies typically involve monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion without significant degradation of the product. semanticscholar.org

Reagent Stoichiometry: The molar ratio of the reactants, particularly the substrate (hydrazone) to the Vilsmeier reagent (POCl₃ and DMF), plays a vital role in the reaction's efficiency. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. mdpi.com However, using a large excess can complicate the work-up procedure and increase costs. Therefore, optimizing the stoichiometry is a balance between achieving high conversion and ensuring practical product isolation. For the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, a slight excess of the Vilsmeier reagent is typically employed. semanticscholar.org

Purification Techniques and Yield Improvement

After the reaction is complete, the crude product needs to be isolated and purified. The typical work-up for a Vilsmeier-Haack reaction involves quenching the reaction mixture with crushed ice and neutralizing the excess acid with a base such as sodium bicarbonate or potassium carbonate. degres.eusemanticscholar.org

Purification Techniques:

Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Methanol (B129727) and ethanol (B145695) are frequently used solvents for recrystallizing pyrazole-4-carbaldehydes. semanticscholar.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel is an effective technique. mdpi.com A suitable eluent system is chosen to separate the desired product from impurities.

Acid-Base Extraction: Purification can also be achieved by forming an acid addition salt of the pyrazole. The crude pyrazole is dissolved in a solvent and treated with an inorganic or organic acid, causing the salt to crystallize. The pure pyrazole can then be regenerated by treatment with a base. google.comgoogle.com

Yield Improvement: Improving the yield involves a combination of optimizing the reaction conditions as described above and minimizing product loss during work-up and purification. The choice of solvent can also influence the yield; for example, using greener solvents like acetonitrile has been shown to be effective in microwave-assisted pyrazole formylation. degres.eu The use of energy-efficient techniques like microwave and ultrasound has been demonstrated to significantly improve yields compared to conventional heating. degres.eu

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a preparative or pilot-plant scale introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

The Vilsmeier-Haack reaction is exothermic, and managing the heat generated is a primary concern during scale-up. In a large reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction. To mitigate this, a solvent-based procedure is often preferred over a neat reaction, as the solvent can help to control the heat of reaction. acs.orgacs.org

Key Scale-Up Considerations:

Thermal Safety: Reaction calorimetry is a valuable tool for studying the thermal profile of the reaction. Instruments like the HEL Auto-MATE can be used to determine the heat of reaction and the rate of heat release. acs.orgacs.orgresearchgate.net This data can be used to model the reaction's behavior on a larger scale and to design appropriate cooling systems for the reactor.

Reagent Addition Strategy: The order and rate of reagent addition are critical. In many cases, using a pre-formed Vilsmeier reagent and adding it slowly to the substrate solution (a feed-controlled reaction) allows for better control of the reaction temperature and rate. acs.orgacs.org

Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, which is more challenging to achieve on a larger scale. The type of stirrer and stirring speed must be carefully selected.

Work-up and Isolation: The work-up procedure may need to be modified for large-scale operations. For example, quenching a large volume of an exothermic reaction requires careful planning and appropriate equipment. The choice of purification method (e.g., crystallization vs. chromatography) will also depend on the scale of the synthesis. Crystallization is generally more practical for large quantities.

Continuous Flow Processing: As discussed in section 2.3.3, continuous flow chemistry offers a safer and more scalable alternative to batch processing for exothermic reactions like the Vilsmeier formylation. The excellent heat transfer and precise control in a flow reactor minimize the risk of thermal runaways and can lead to higher yields and purity on a large scale.

By carefully considering these factors and utilizing process analytical technology, the laboratory synthesis of this compound can be safely and efficiently scaled up for preparative synthesis.

Chemical Transformations and Derivatization of 3 2 Fluorophenyl 1h Pyrazole 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group at the C4 position of the pyrazole (B372694) ring is an electrophilic center, readily participating in reactions with various nucleophiles. Its reactivity is typical of aromatic aldehydes, allowing for nucleophilic additions, condensations, and oxidation reactions, which are fundamental to its role as a building block in synthetic chemistry.

The carbon-oxygen double bond of the carbaldehyde is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity underpins the formation of numerous derivatives through addition and addition-elimination mechanisms.

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bonds. ekb.eg

Imines (Schiff Bases): Reaction with primary amines, such as substituted anilines, in the presence of an acid catalyst typically in a solvent like methanol (B129727), yields the corresponding imines, also known as Schiff bases. ekb.eg This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) leads to the formation of pyrazole oxime derivatives. mdpi.comktu.edu These reactions are also acid-catalyzed and proceed via an addition-elimination pathway.

Hydrazones: The aldehyde reacts efficiently with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, substituted hydrazines) to produce hydrazones. These reactions are often carried out by refluxing the reactants in an alcohol solvent, sometimes with a few drops of acetic acid as a catalyst. ekb.eg The resulting hydrazones are stable, crystalline solids and are important intermediates for the synthesis of other heterocyclic systems.

Table 1: Examples of Nucleophilic Addition-Elimination Reactions

| Reactant | Nucleophile | Product Type | General Conditions |

| Pyrazole-4-carbaldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) | Methanol, Acetic Acid (cat.), Reflux |

| Pyrazole-4-carbaldehyde | Hydroxylamine (NH₂OH) | Oxime | Acid catalyst |

| Pyrazole-4-carbaldehyde | Hydrazine (R-NHNH₂) | Hydrazone | Methanol, Acetic Acid (cat.), Reflux |

The carbaldehyde group of this compound is an excellent electrophile for Knoevenagel-type condensation reactions with active methylene (B1212753) compounds. These reactions are crucial for carbon-carbon bond formation and the synthesis of a variety of derivatives.

In a typical Knoevenagel condensation, the pyrazole-4-carbaldehyde is reacted with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. ekb.eg The reaction is generally base-catalyzed, with weak bases like piperidine (B6355638) or ammonium (B1175870) carbonate often employed. ekb.egresearchgate.net The reaction proceeds via a carbanion intermediate generated from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

These condensations are highly efficient and can be performed under environmentally friendly conditions, for instance, using an ethanol-water solvent system. researchgate.net The products of these reactions are versatile intermediates for synthesizing more complex heterocyclic systems, including pyranopyrazoles and pyridopyrazoles.

Table 2: Knoevenagel Condensation of Pyrazole-4-carbaldehydes

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile |

| Malononitrile | Ammonium Carbonate | 2-((1-phenyl-3-(4-bromophenyl)-pyrazol-1H-4-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(pyrazol-4-yl)acrylate derivatives |

| Cyanoacetamide | Base | 2-cyano-3-(pyrazol-4-yl)acrylamide derivatives |

While the literature provides extensive examples of other nucleophilic additions, specific studies detailing the reaction of this compound with Grignard or organolithium reagents are not prominently featured in the surveyed results. However, based on the fundamental principles of organic chemistry, the aldehyde moiety is expected to be reactive towards such strong carbon nucleophiles.

The reaction would involve the nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup. This would result in the formation of a secondary alcohol, where a new carbon-carbon bond is formed between the pyrazole scaffold and the organic group from the organometallic reagent. The N-H proton of the pyrazole ring is acidic and would likely react with the organometallic reagent first, necessitating the use of excess reagent or a protection strategy for the pyrazole nitrogen to achieve the desired addition to the carbonyl group.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a synthetic route to 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This transformation is a key step in the synthesis of many biologically active molecules.

Several methods can be employed for the selective oxidation of the aldehyde without affecting the pyrazole or the fluorophenyl rings. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous medium. researchgate.net The reaction typically proceeds by heating the aldehyde with an aqueous solution of KMnO₄ and a base, followed by acidification to yield the carboxylic acid. This method has been successfully applied to a wide range of 3-aryl-substituted pyrazole-4-carbaldehydes. researchgate.net

Another approach to obtain the corresponding acid derivative is through the formation of an acid chloride. For instance, treatment of pyrazole-4-carbaldehydes with chlorine gas under irradiation can directly yield pyrazolecarboxylic acid chlorides. While this is a more vigorous method, it demonstrates a direct conversion from the aldehyde to a carboxylic acid derivative.

It is noteworthy that some oxidation methods for preparing the aldehyde from the corresponding alcohol are specifically designed to prevent over-oxidation to the carboxylic acid. umich.edu This implies that under different conditions, these same reagents could potentially be used to achieve the desired aldehyde-to-acid transformation.

Reduction Reactions to Alcohols and Methyl Groups

The carbaldehyde group of this compound can be readily reduced to a primary alcohol, yielding [3-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol. Further reduction to the methyl group is also possible, though it requires more stringent conditions.

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis masterorganicchemistry.com. For pyrazole-4-carbaldehydes, this conversion provides the corresponding pyrazol-4-ylmethanols, which are themselves useful intermediates for further functionalization, such as the preparation of phosphonium (B103445) salts for Wittig reactions umich.edu.

Selective Reduction Reagents

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones due to its selectivity, ease of handling, and mild reaction conditions masterorganicchemistry.comugm.ac.idmasterorganicchemistry.com. It is a chemoselective reagent that reduces the aldehyde group without affecting other potentially reducible functional groups like esters or the aromatic rings present in the this compound molecule masterorganicchemistry.comlibretexts.org. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695), and proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon youtube.com. An acidic workup then protonates the resulting alkoxide to yield the primary alcohol masterorganicchemistry.com.

Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and can also be used; however, its lower selectivity might affect other functional groups libretexts.org. For the specific reduction of the aldehyde, the milder NaBH₄ is generally preferred.

Hydrogenation Strategies

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. While specific examples for the hydrogenation of this compound are not prevalent, general procedures for aldehyde reduction are well-established.

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. This method uses a hydrogen donor molecule, such as 2-propanol or formic acid, in the presence of a suitable catalyst. Ruthenium(II) complexes bearing protic pyrazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, indicating the compatibility of the pyrazole nucleus with such catalytic systems nih.gov. Although this example involves the reduction of ketones, similar principles can be applied to the reduction of aldehydes. A patent describes a catalytic process for preparing pyrazoles that involves reacting hydrazone-substituted α,β-unsaturated carbonyl compounds with hydrogen in the presence of a hydrogenation catalyst and an acid, demonstrating that the pyrazole core is stable under certain hydrogenation conditions google.com.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde functionality of this compound is an ideal substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form carbon-carbon double bonds. These reactions are fundamental in organic synthesis for converting carbonyl compounds into alkenes masterorganicchemistry.comlibretexts.org.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) masterorganicchemistry.comorganic-chemistry.org. For pyrazole derivatives, this has been demonstrated by first reducing a pyrazole-4-carbaldehyde to the corresponding alcohol, converting the alcohol to a phosphonium salt, and then generating the ylide to react with another aldehyde. This sequence yields 4-[2-arylethenyl]pyrazoles, showcasing the utility of the pyrazole scaffold in these transformations umich.edu.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion wikipedia.orgnrochemistry.comalfa-chemistry.com. The HWE reaction often provides better yields and stereoselectivity, typically favoring the formation of (E)-alkenes wikipedia.orgorganic-chemistry.org. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with the aldehyde. The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction alfa-chemistry.com.

| Reaction | Key Reagent | General Product | Key Features | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C bond; byproduct is triphenylphosphine oxide. | umich.eduorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene (typically) | Often provides excellent (E)-selectivity; water-soluble byproduct. | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Cyclization Reactions Involving the Carbaldehyde Group

The carbaldehyde group is a key functional group for constructing fused heterocyclic rings onto the pyrazole core. Through cyclocondensation reactions with various bifunctional reagents, this compound can act as a precursor to a wide range of polycyclic systems, many of which are of interest in medicinal chemistry.

Formation of Fused Heterocyclic Systems

The reactivity of the aldehyde group allows for its participation in reactions that form new rings fused to the pyrazole. These reactions often involve condensation with a nucleophile followed by an intramolecular cyclization.

Pyrazolo[3,4-b]pyridines: The Friedländer annulation is a classic method for synthesizing quinolines and their heterocyclic analogues. In this context, pyrazole-4-carbaldehydes can react with compounds containing an active methylene group adjacent to a carbonyl, such as ketones, malononitrile, or cyanoacetamide, in the presence of a base to construct a fused pyridine (B92270) ring. For example, 5-aminopyrazole-4-carbaldehydes are common starting materials for the synthesis of 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines umich.edunih.govmdpi.com.

Pyrazolo[3,4-d]pyridazines: These fused systems can be synthesized by reacting pyrazole-4-carbaldehyde derivatives with hydrazine or its derivatives. For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine and methylhydrazine to form the corresponding pyrazolo[3,4-d]pyridazin-7-ones umich.eduresearchgate.net.

Pyrazolo[3,4-d]pyrimidines: The pyrimidine (B1678525) ring can be fused to the pyrazole core by reacting aminopyrazole-carbonitriles, which can be derived from the corresponding carbaldehydes, with reagents like thiourea (B124793) nih.govrsc.org. These fused systems are bioisosteres of purines and are of significant interest in drug discovery rsc.org.

Other Fused Systems: The versatility of the pyrazole-4-carbaldehyde allows for its use in multicomponent reactions to build other complex heterocycles, such as pyrano[2,3-c]pyrazoles nih.govbeilstein-journals.org.

| Fused System | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Active methylene compounds (e.g., ketones, malononitrile) | Friedländer Condensation | umich.edunih.gov |

| Pyrazolo[3,4-d]pyridazine | Hydrazine or methylhydrazine | Cyclocondensation | umich.eduresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Thiourea (from aminopyrazole-carbonitrile intermediate) | Cyclocondensation | nih.govrsc.org |

| Pyrano[2,3-c]pyrazole | Malononitrile, β-ketoesters, hydrazine (multicomponent) | Multicomponent Cyclocondensation | nih.govbeilstein-journals.org |

Spiro and Polycyclic Architectures

The aldehyde functionality of this compound serves as a key handle for the construction of fused and spirocyclic ring systems. Through condensation and cyclization reactions, the pyrazole core can be annulated with various heterocyclic and carbocyclic moieties.

Multi-component reactions are particularly effective for building complex polycyclic structures in a single step. For instance, pyrazole-4-carbaldehydes can react with active methylene compounds and malononitrile in the presence of a catalyst to form fused pyran-pyrazole derivatives. mdpi.com Similarly, one-pot reactions with compounds like ethyl acetoacetate (B1235776) and hydrazine hydrate (B1144303) can yield pyrazolyl-substituted pyrazolones. mdpi.com These strategies allow for the efficient generation of diverse molecular scaffolds from the parent aldehyde.

The aldehyde can also be a starting point for the synthesis of fused pyridines, pyrimidines, and pyridazines. For example, reaction with enamines or compounds containing active methylene groups adjacent to a nitrile can lead to the formation of pyrazolo[3,4-b]pyridine systems. semanticscholar.orgmdpi.com Furthermore, condensation with hydrazines can be used to construct the pyridazine (B1198779) ring, resulting in pyrazolo[3,4-d]pyridazinones. umich.edu

While specific examples utilizing this compound are not extensively documented in the provided search results, the general reactivity patterns of pyrazole-4-carbaldehydes strongly suggest its suitability for these transformations. The table below summarizes representative examples of polycyclic systems synthesized from related pyrazole-4-carbaldehydes.

| Starting Pyrazole-4-carbaldehyde | Reagents | Resulting Polycyclic System | Reference |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Methyl 1,3-diphenyI-1H-thieno[2,3-c]pyrazole-5-carboxylate | semanticscholar.org |

| 1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | Dry ammonia (B1221849) | 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | semanticscholar.org |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl acetoacetate, Hydrazine hydrate | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | mdpi.com |

| 1H-Pyrazole-4-carbaldehyde derivatives | Active methylenes, Malononitrile | Fused Pyran-pyrazole derivatives | mdpi.com |

Reactivity of the Pyrazole Ring System

The pyrazole ring and the attached 2-fluorophenyl group exhibit distinct reactivities, particularly in electrophilic substitution reactions. The interplay of the directing effects of the substituents governs the regiochemical outcome of these transformations.

Electrophilic substitution on the this compound molecule can potentially occur at several positions: the C5 position of the pyrazole ring or the ortho, meta, and para positions of the 2-fluorophenyl ring.

Halogenation: The direct halogenation of pyrazoles typically occurs at the C4 position. researchgate.net However, since this position is already substituted in the title compound, electrophilic attack would be directed elsewhere. Halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) has been shown to selectively occur at the C4 position, demonstrating the high reactivity of this site when available. beilstein-archives.org For 4-substituted pyrazoles, substitution would likely occur at the less sterically hindered and electronically favorable C5 position of the pyrazole or on the phenyl ring.

Nitration and Sulfonation: General methods for nitration and sulfonation of aromatic rings are well-established, but specific studies on this compound are scarce. The reaction conditions for these transformations are typically harsh (e.g., concentrated acids), which can lead to side reactions or degradation of the starting material. The outcome is dictated by the directing effects of the substituents.

The regioselectivity of electrophilic aromatic substitution is a critical aspect of the reactivity of this compound. The directing effects of the substituents on both the phenyl and pyrazole rings must be considered.

Combined Influence: The formyl group at the C4 position of the pyrazole is a strong electron-withdrawing group and a meta-director. youtube.com This deactivates the pyrazole ring towards further electrophilic substitution. The fluorine atom on the phenyl ring deactivates the phenyl ring. Consequently, forcing conditions would likely be required for any electrophilic aromatic substitution. The most probable site for substitution on the phenyl ring would be the C5 position (para to the fluorine and meta to the pyrazole ring), as this position is activated by the fluorine and avoids steric hindrance from the pyrazole moiety.

| Substituent | Ring | Type | Directing Effect |

| Fluorine | Phenyl | Inductively deactivating, Resonance activating | Ortho, Para |

| Formyl (CHO) | Pyrazole | Deactivating | Meta (relative to itself) |

| Pyrazole | Phenyl | Deactivating | Meta |

The presence of a secondary amine (N-H) in the pyrazole ring allows for substitution reactions at the N1 position.

N-Alkylation: The N1 position of the pyrazole ring can be readily alkylated using various alkylating agents under basic conditions. Common methods involve the use of alkyl halides, sulfates, or other electrophiles in the presence of a base like potassium carbonate or sodium hydride. researchgate.net Alternatively, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering an alternative to reactions requiring strong bases. semanticscholar.org For unsymmetrical pyrazoles, alkylation can lead to a mixture of regioisomers (N1 and N2 substitution), with the outcome often controlled by steric factors. semanticscholar.org Given the steric bulk of the 2-fluorophenyl group at the C3 position, alkylation of this compound is expected to occur predominantly at the less hindered N1 position.

N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acyl chlorides or anhydrides. nih.gov These reactions typically proceed readily to give N-acylpyrazole derivatives. Green chemistry methods, such as ball milling in the presence of a catalytic amount of acid, have been developed for the synthesis of N-acyl pyrazoles from carbohydrazides and 1,3-diketones, highlighting the accessibility of this class of compounds. nih.govrsc.org These methods offer an efficient route to modify the pyrazole core, introducing a wide range of functional groups.

Alkylation and Acylation of the Pyrazole Nitrogen

Protecting Group Strategies for Pyrazole Nitrogen

The presence of an acidic N-H proton on the pyrazole ring necessitates the use of protecting groups to prevent unwanted side reactions and to direct reactivity, particularly during metalation and cross-coupling reactions. rsc.org The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups.

Boc Group : The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). japsonline.comrsc.org This protection is advantageous for its stability under many coupling conditions and can be removed under acidic conditions. However, it can also be cleaved under certain basic or nucleophilic conditions. arkat-usa.org A novel method for selective N-Boc deprotection of pyrazoles using sodium borohydride in ethanol has been reported, offering mild cleavage conditions that leave other sensitive groups intact. arkat-usa.org

THP Group : The tetrahydropyranyl group is installed by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP). smolecule.com This can be achieved under acidic catalysis or, in a green chemistry approach, by heating the neat reactants without a catalyst, leading to quantitative conversion. rsc.orgresearchgate.net The THP group is stable to organometallic reagents and strong bases, making it ideal for reactions involving lithiation. rsc.org Deprotection is readily accomplished with mild acid.

SEM Group : The [2-(trimethylsilyl)ethoxy]methyl group is a robust protecting group introduced using SEM-Cl and a base. It is stable to a wide range of conditions, including both mild acids and bases. total-synthesis.com A key advantage of the SEM group is its role in enabling regioselective sequential C-H arylation. By acting as a positional protecting group, it can be transposed from one nitrogen to the other, thereby altering the reactivity of the C3 and C5 positions of the pyrazole ring. nih.gov Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acidic conditions. nih.gov

The following table summarizes these common protecting group strategies.

| Protecting Group | Abbreviation | Typical Introduction Reagents | Key Features & Stability | Deprotection Conditions |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., DMAP, DIPEA) japsonline.com | Stable to many coupling conditions; facilitates purification. researchgate.net | Acid (e.g., TFA, HCl); NaBH₄ in EtOH. arkat-usa.org |

| Tetrahydropyranyl | THP | 3,4-dihydro-2H-pyran (DHP), Acid catalyst or heat. rsc.org | Stable to strong bases and organometallics; suitable for lithiation. rsc.org | Mild acid (e.g., aq. HCl). smolecule.com |

| [2-(trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH, DIPEA). total-synthesis.com | Robust; enables regioselective C-H functionalization via group transposition. nih.gov | Fluoride source (e.g., TBAF) or strong acid. nih.gov |

Metalation and Cross-Coupling Reactions at the Pyrazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically require a pre-functionalized pyrazole, such as a halopyrazole (e.g., 4-bromo- or 4-iodo-3-(2-fluorophenyl)-1H-pyrazole), which can be prepared from the parent compound. Prior protection of the pyrazole nitrogen is often a prerequisite for successful coupling.

These reactions allow for the introduction of aryl, alkynyl, and vinyl moieties at specific positions on the pyrazole ring, significantly increasing structural complexity.

Suzuki-Miyaura Coupling : This reaction couples a halopyrazole with an organoboron reagent (boronic acid or ester) and is widely used for forming C-C bonds. organic-chemistry.org For 4-halopyrazoles, catalysts such as those derived from palladium acetate (B1210297) (Pd(OAc)₂) or precatalysts like XPhos Pd G2 are effective. rsc.org The reaction is typically carried out in a mixed solvent system like dioxane/water with a base such as K₃PO₄ or Na₂CO₃. nih.gov Even unprotected halopyrazoles can undergo Suzuki coupling, although it may require higher catalyst loading and more forcing conditions. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a halopyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Typical conditions involve a palladium source like PdCl₂(PPh₃)₂ and a copper salt such as CuI in the presence of an amine base (e.g., triethylamine). tandfonline.com This method is highly efficient for coupling 4-iodopyrazoles to introduce phenylethynyl and other alkynyl groups onto the pyrazole scaffold. tandfonline.com